molecular formula C15H17N3O2 B2880330 N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide CAS No. 1798523-97-3

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide

Cat. No.: B2880330
CAS No.: 1798523-97-3
M. Wt: 271.32
InChI Key: SAKGVLRWKUDVHD-UHFFFAOYSA-N
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Description

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide ( 1798523-97-3) is a chemical compound of growing relevance in pharmaceutical chemistry and molecular biology. This aliphatic amide features a distinctive structure based on a pyrimidine core, which is substituted with methoxy and methyl groups, and is linked to a phenylacetamide moiety. This structure contributes to notable bioavailability and chemical stability, making it a promising candidate for various therapeutic and diagnostic research applications . Current scientific interest in this compound is focused on its potential to modulate fundamental cellular processes. Preliminary investigations suggest it may play a role in blocking signaling pathways involved in cellular proliferation and resistance to antineoplastic agents, positioning it as a candidate for targeted therapies against various solid tumors . Furthermore, this acetamide derivative has attracted attention for its potential anti-inflammatory and antioxidant properties. In vitro studies have indicated that the compound or its analogs could reduce the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2), suggesting a potential role in managing clinical conditions characterized by chronic inflammation . The compound is offered with high purity and is available in various quantities to support laboratory research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can find detailed molecular data, including its molecular formula (C 15 H 17 N 3 O 2 ) and average molecular weight (271.31 g/mol) on our product specifications sheet .

Properties

IUPAC Name

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-14(11(2)17-15(16-10)20-3)18-13(19)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKGVLRWKUDVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions for Pyrimidine Core Assembly

The 2-methoxy-4,6-dimethylpyrimidine scaffold is synthesized by reacting a β-diketone, such as acetylacetone, with a guanidine derivative under basic conditions. For example, heating acetylacetone with O-methylisourea in the presence of sodium ethoxide yields 2-methoxy-4,6-dimethylpyrimidine through cyclocondensation. The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration (Figure 1).

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: 80–100°C
  • Catalyst: Sodium ethoxide (5–10 mol%)
  • Yield: 60–75%

Substitution Reactions for Methoxy and Dimethyl Groups

The methoxy group at position 2 is introduced via nucleophilic substitution. Treating 2-chloro-4,6-dimethylpyrimidine with sodium methoxide in methanol under reflux replaces the chloro substituent with a methoxy group. The dimethyl groups at positions 4 and 6 originate from the acetylacetone starting material, which provides the methyl substituents during cyclocondensation.

Acetamide Side Chain Introduction

After pyrimidine ring formation, the phenylacetamide side chain is introduced at position 5. This involves chloroacetylation followed by amidation.

Chloroacetylation of Pyrimidine Amine

The 5-amino group of 2-methoxy-4,6-dimethylpyrimidine is reacted with chloroacetyl chloride in the presence of a base to form the chloroacetamide intermediate. Triethylamine is commonly used to neutralize HCl generated during the reaction.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0–25°C (ice bath to room temperature)
  • Molar Ratio: 1:1.2 (amine:chloroacetyl chloride)
  • Yield: 70–85%

Amidation with Phenylacetic Acid Derivatives

The chloroacetamide intermediate undergoes nucleophilic substitution with phenylacetic acid or its activated ester. Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates amide bond formation. Alternatively, direct coupling with phenylacetyl chloride in the presence of pyridine yields the target compound.

Reaction Optimization:

Parameter Condition 1 Condition 2
Coupling Agent DCC/DMAP Pyridine
Solvent DMF CH₂Cl₂
Temperature 25°C 0°C → 25°C
Yield 78% 65%

Optimization of Reaction Conditions

Catalysts and Reagents

Sodium ethoxide and triethylamine are preferred bases for deprotonation steps, minimizing byproduct formation. Catalytic DMAP improves amidation yields by activating the carbonyl group.

Industrial-Scale Synthesis Considerations

Large-scale production requires cost-effective and environmentally sustainable methods. Continuous flow reactors reduce reaction times and improve heat transfer for pyrimidine cyclocondensation. Green solvents (e.g., ethanol) replace toxic alternatives, and catalytic recycling minimizes waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the methoxy or dimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine-Acetamide Family

Key analogues include:

Compound Name Substituents (Pyrimidine Ring) Acetamide Modification Key References
N-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide 2-OCH₃, 4-CH₃, 6-CH₃ Phenyl group Synthetic methods
2-(2-n-Butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide 2-n-Butyl, 4-OH, 6-CH₃ N,N-Dimethylamide Patent synthesis
(R/S)-N-[(Substituted hexan-2-yl)]-2-oxotetrahydropyrimidinyl butanamide Complex hexan-2-yl backbone 2-Oxotetrahydropyrimidinyl Pharmacopeial

Key Differences :

  • Substituent Effects : The target compound’s 2-methoxy and 4,6-dimethyl groups enhance steric bulk and lipophilicity compared to the hydroxyl-bearing analogue in , which may influence solubility and metabolic stability.
Physicochemical and Pharmacological Properties
  • For example, compound ’s dimethylamide group may target enzymes requiring polar interactions, whereas the phenyl group in the target compound could favor hydrophobic binding pockets.
Crystallographic and Computational Analysis
  • Structural Validation : SHELX programs (e.g., SHELXL) are widely used for refining pyrimidine derivatives, ensuring accurate bond-length and angle measurements . The target compound’s structure could be visualized using ORTEP for Windows .
  • Comparative Geometry : The 2-methoxy group in the target compound may introduce torsional strain compared to smaller substituents (e.g., methyl or hydroxy groups), affecting conformational stability.

Biological Activity

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H17N3O2C_{15}H_{17}N_{3}O_{2}, with a molecular weight of approximately 285.34 g/mol. The compound consists of a pyrimidine ring substituted with methoxy and dimethyl groups, along with a phenylacetamide moiety.

PropertyValue
Molecular FormulaC15H17N3O2C_{15}H_{17}N_{3}O_{2}
Molecular Weight285.34 g/mol
CAS Number1798523-97-3

Anticancer Properties

Several studies have explored the anticancer potential of phenylacetamide derivatives, which include compounds structurally related to this compound. For instance, derivatives with similar structures have shown promising cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study reported that certain phenylacetamide derivatives exhibited significant cytotoxic activity against the PC3 prostate carcinoma cell line, with IC50 values indicating their effectiveness compared to standard treatments like imatinib .
    • Compounds containing nitro substituents demonstrated enhanced activity compared to those with methoxy groups, suggesting that electronic effects play a role in their biological activity.

The mechanism by which this compound exerts its effects may involve interactions with specific cellular targets such as enzymes or receptors. These interactions can modulate biological pathways relevant to cancer progression or other diseases.

Case Study 1: Anticancer Activity Evaluation

In a comparative study of various phenylacetamide derivatives, several compounds were synthesized and tested for their anticancer properties using MTS assays. The results indicated that:

  • Compounds 2b and 2c showed IC50 values of 52 µM and 80 µM against the PC3 cell line, respectively.
  • These compounds were less effective than imatinib (IC50 = 40 µM) but demonstrated potential for further development .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on phenylacetamide derivatives to identify structural features contributing to their biological activity. Key findings included:

  • The introduction of electron-withdrawing groups (e.g., nitro) significantly enhanced cytotoxicity compared to electron-donating groups (e.g., methoxy).
  • The position of substituents on the aromatic ring influenced both potency and selectivity towards different cancer cell lines .

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